molecular formula C6H9ClN4O B1215521 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol CAS No. 2846-77-7

2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol

Cat. No.: B1215521
CAS No.: 2846-77-7
M. Wt: 188.61 g/mol
InChI Key: HCFWGTJOPSZOLK-UHFFFAOYSA-N
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Description

2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol is a chemical compound with the molecular formula C6H9ClN4O. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol typically involves the reaction of 2-amino-4,6-dichloropyrimidine with ethanolamine. The reaction is carried out under reflux conditions in the presence of a base such as sodium carbonate or potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the ethanolamine displaces one of the chlorine atoms on the pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of amino and hydroxyl functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable for various applications in research and industry .

Biological Activity

2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure that includes both amino and hydroxyl functional groups, allowing it to participate in various biochemical interactions. Understanding its biological activity is crucial for potential therapeutic applications, particularly in the fields of cancer treatment and enzyme inhibition.

The molecular formula of this compound is C6H9ClN4O. The compound possesses a pyrimidine ring substituted at the 2 and 6 positions, which contributes to its reactivity and biological profile.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites or allosteric sites, thereby preventing substrate interaction and catalytic activity.
  • Receptor Modulation : The compound may interact with various receptors, influencing signal transduction pathways critical in cellular responses.

Antimicrobial Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit antimicrobial properties. A study reported that modifications to the pyrimidine structure enhanced solubility and activity against Mycobacterium tuberculosis, showcasing the potential of this compound in treating infectious diseases .

Anticancer Potential

The compound has been explored for its anticancer effects. Its ability to inhibit specific kinases involved in cancer cell proliferation suggests it could be a candidate for cancer therapy. For instance, studies have demonstrated that similar compounds can induce apoptosis in cancer cells by targeting critical signaling pathways .

Enzyme Inhibition Studies

In enzyme assays, this compound has been shown to inhibit various enzymes effectively. For example, it has been used as a building block in synthesizing more complex inhibitors that target metabolic pathways relevant to cancer and infectious diseases .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialInhibits growth of Mycobacterium tuberculosis
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionEffective against specific metabolic enzymes

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical reactions, including:

  • Oxidation : Converting the hydroxyl group into a carbonyl group.
  • Reduction : Removing chlorine to form more saturated derivatives.
  • Substitution : Reacting with electrophiles to form various derivatives.

These modifications are crucial for enhancing the biological activity and solubility of the compound .

Properties

IUPAC Name

2-[(2-amino-6-chloropyrimidin-4-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN4O/c7-4-3-5(9-1-2-12)11-6(8)10-4/h3,12H,1-2H2,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFWGTJOPSZOLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)N)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50284575
Record name 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50284575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2846-77-7
Record name NSC77427
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77427
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2846-77-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37716
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50284575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 2-hydroxyethylamine (2.6 g, 42.7 mmol) were added 2-amino-4,6-dichloropyrimidine (7.0 g, 42.7 mmol), ethanol (150 ml) and triethylamine (6.6 ml), and the mixture was refluxed for one day. The solvent was distilled away under reduced pressure and the residue was washed with water, which was followed by recrystallization from chloroform to give yellow prism crystals (4.8 g, 59.6%), m.p. 143-146° C. (chloroform).
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
6.6 mL
Type
solvent
Reaction Step One
Yield
59.6%

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